molecular formula C9H8N2O2 B1591858 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190315-58-2

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1591858
CAS No.: 1190315-58-2
M. Wt: 176.17 g/mol
InChI Key: WXHMONUQDSWYOO-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with a unique structure that incorporates both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-bromopyridine with suitable reagents to form the pyrrolo[3,2-c]pyridine core, followed by methoxylation and formylation steps .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of different functional groups at specific positions on the pyridine or pyrrole rings.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes . The compound binds to the active site of the receptor, blocking its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison: 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted drug design and synthesis.

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-2-8-7(4-11-9)6(5-12)3-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHMONUQDSWYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593911
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-58-2
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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